3-Aminothian-4-onehydrochloride
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Overview
Description
3-Aminothian-4-onehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is known for its unique structure, which includes an amino group and a thian-4-one moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothian-4-onehydrochloride typically involves the reaction of thian-4-one with an amine under specific conditions. One common method includes the use of a solvent such as ethanol, where the thian-4-one is reacted with an amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminothian-4-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The thian-4-one moiety can be reduced to form thian-4-ol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, thian-4-ol derivatives, and various substituted amino derivatives. These products have their own unique properties and applications in different fields of research .
Scientific Research Applications
3-Aminothian-4-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds .
Mechanism of Action
The mechanism of action of 3-Aminothian-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the thian-4-one moiety can participate in redox reactions. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminothian-4-onehydrochloride include:
- 3-Aminocoumarin
- 3-Aminopyridine
- 3-Aminothiazole
Comparison
Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions. Additionally, its unique structure provides distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-aminothian-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.ClH/c6-4-3-8-2-1-5(4)7;/h4H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRRJBCTIUHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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